molecular formula C7H7F2NaO3 B2952239 Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate CAS No. 2377032-31-8

Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate

Cat. No. B2952239
CAS RN: 2377032-31-8
M. Wt: 200.117
InChI Key: NBWQJAOIGNYOHB-UHFFFAOYSA-M
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Description

Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate is a chemical compound with the CAS Number: 2408965-73-9 . It is a hygroscopic powder that is very soluble in water . The compound is stored at a temperature of 4°C and is usually available in a powdered form .


Synthesis Analysis

The synthesis of difluoro compounds like Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate often involves the use of difluorocarbenes . Difluorocarbenes are generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These difluorocarbenes can react with (thio)carbonyl compounds and silyl dienol ethers to provide a wide variety of products .


Molecular Structure Analysis

The IUPAC name for this compound is sodium 2,2-difluoro-2-(tetrahydrofuran-3-yl)acetate . The InChI code for this compound is 1S/C6H8F2O3.Na/c7-6(8,5(9)10)4-1-2-11-3-4;/h4H,1-3H2,(H,9,10);/q;+1/p-1 . The molecular weight of the compound is 188.11 .


Physical And Chemical Properties Analysis

Sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate is a hygroscopic powder that is very soluble in water . It is stored at a temperature of 4°C . The compound has a molecular weight of 188.11 .

Scientific Research Applications

Development of Antiproliferative Agents

Researchers have explored the use of this compound in developing antiproliferative agents against cancer cell lines such as HeLa, MCF7, and HepG2. The difluorinated compounds exhibit potential in inhibiting the proliferation of these tumor cells, indicating a promising avenue for anticancer drug development .

Facile Access to Dihydrofuran Skeleton

The compound serves as a precursor in a DMF-promoted difluorocarbene-triggered cycloaddition reaction, providing a practical method to access the 2,2-difluoro-2,3-dihydrofuran skeleton. This reaction proceeds smoothly without extra additives, showcasing the compound’s utility in organic synthesis .

properties

IUPAC Name

sodium;2,2-difluoro-2-(3-oxocyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3.Na/c8-7(9,6(11)12)4-1-2-5(10)3-4;/h4H,1-3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWQJAOIGNYOHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(C(=O)[O-])(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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